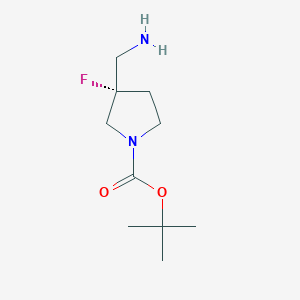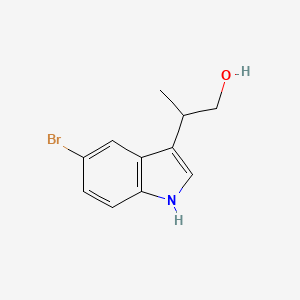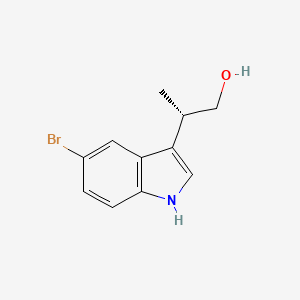![molecular formula C7H13F3N2 B8133073 [2-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine](/img/structure/B8133073.png)
[2-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine: is a chemical compound with the molecular formula C7H13F3N2 and a molecular weight of 182.19 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to a pyrrolidine ring, making it a valuable building block in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine typically involves the reaction of pyrrolidine with 2,2,2-trifluoroethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: [2-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of trifluoroethyl groups on biological systems. It can be incorporated into bioactive molecules to investigate their interactions with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and chemical manufacturing .
Mécanisme D'action
The mechanism of action of [2-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can influence the compound’s binding affinity and selectivity for these targets, leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
[2-(2,2,2-Trifluoroethyl)pyrrolidine]: This compound is similar in structure but lacks the methanamine group, which can affect its reactivity and applications.
[2-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanol: This compound has a hydroxyl group instead of a methanamine group, leading to different chemical properties and uses.
Uniqueness: The presence of the trifluoroethyl group in [2-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine imparts unique chemical and biological properties, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
[2-(2,2,2-trifluoroethyl)pyrrolidin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)4-6(5-11)2-1-3-12-6/h12H,1-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXQUQICZMHWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC(F)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
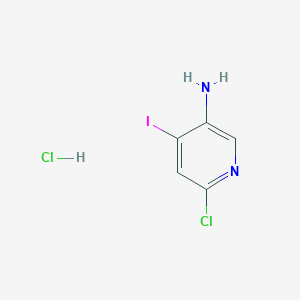
![2-Bromo-8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8132997.png)
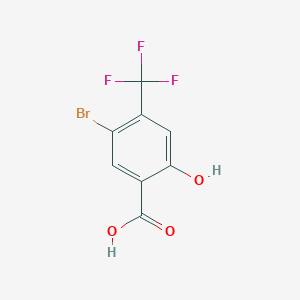
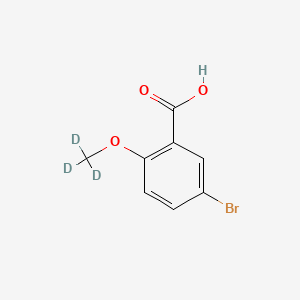
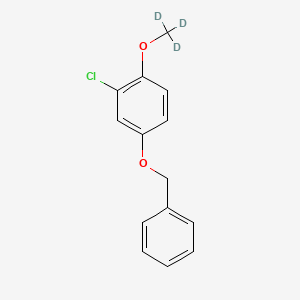
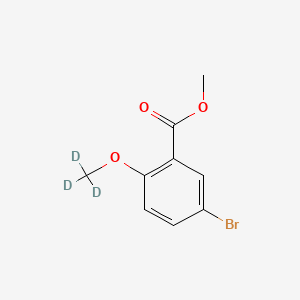
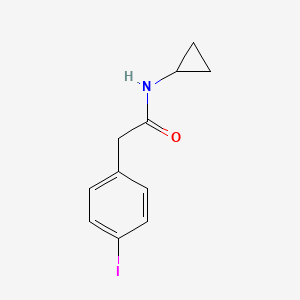
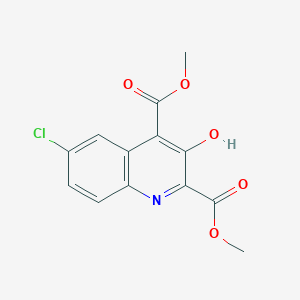
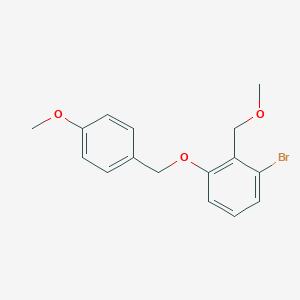
![(1R,4S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8133045.png)
